1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea is a chemical compound with the molecular formula and a molecular weight of 219.28 g/mol. This compound features a benzyl group, a pyrrolidine ring, and a urea moiety, which contribute to its unique chemical properties. It is classified as an organic compound and falls under the category of urea derivatives, which are known for their diverse biological activities.
1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea is classified within the broader category of urea derivatives. Ureas are compounds that contain the functional group -NH2CO-, and they are often investigated for their pharmacological properties, making them significant in medicinal chemistry.
The synthesis of 1-benzyl-3-[(3S)-pyrrolidin-3-yl]urea typically involves the following steps:
In industrial settings, automated reactors and continuous flow systems may be employed to streamline the synthesis process, improving yield and efficiency. Purification techniques such as recrystallization or chromatography are utilized to ensure product purity.
The molecular structure of 1-benzyl-3-[(3S)-pyrrolidin-3-yl]urea can be represented as follows:
The compound's InChI string is: InChI=1S/C12H17N3O/c13-12(14)10-5-2-1-3-8(10)11(15)9-4-6-16-7-9/h1-4,9,11H,5-8H2,(H2,13,14)
.
1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-benzyl-3-[(3S)-pyrrolidin-3-yl]urea primarily involves its interaction with biological targets such as enzymes and receptors. Its unique structure allows it to form stable complexes with proteins, facilitating studies on enzyme-substrate interactions.
The binding affinity and specificity of this compound can lead to alterations in biological pathways, making it a valuable tool in biochemical assays and drug development.
While specific physical properties like melting point and boiling point are not extensively documented, general characteristics include:
The reactivity of 1-benzyl-3-[(3S)-pyrrolidin-3-yl]urea allows it to participate in multiple chemical transformations, making it useful in synthetic organic chemistry.
1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea has several scientific applications:
This compound exemplifies the intersection of organic synthesis and biological research, highlighting its potential in advancing medicinal chemistry and industrial applications.
Urea-based compounds constitute a structurally diverse class of bioactive molecules characterized by a carbonyl group flanked by two nitrogen atoms. This motif enables distinctive three-dimensional hydrogen bonding with biological targets, often conferring enhanced binding affinity and selectivity compared to amide or carbamate analogs [2] [8]. The urea's dual hydrogen-bond donor/acceptor capacity facilitates interactions with polar residues in enzyme active sites or receptor binding pockets, making it a versatile pharmacophore. Clinically successful urea-containing drugs include kinase inhibitors (sorafenib), cannabinoid receptor antagonists (rimonabant), and carbonic anhydrase inhibitors (acetazolamide) [8].
In multitarget-directed ligand (MTDL) design, urea derivatives serve as adaptable linkers between pharmacophores. Three strategic approaches exist:
1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea exemplifies merged design, where the urea simultaneously constitutes part of the pyrrolidine pharmacophore and a benzyl-targeting element.
Table 2: Pharmacological Advantages of Urea Derivatives in Drug Design
Property | Urea Derivatives | Amide Analogs | Carbamate Analogs |
---|---|---|---|
Hydrogen-bonding capacity | Dual donor/acceptor | Donor/acceptor | Acceptor only |
Metabolic stability | Moderate-high | Variable | Low-moderate |
Conformational flexibility | Moderate | Low | Moderate |
Suitability for MTDL linking | High (flexible linkage) | Moderate | Low |
Bioisosteric applications | Peptide bonds, amides | Esters, carboxylic acids | Carbonates, esters |
Pyrrolidine, a saturated five-membered nitrogen heterocycle, ranks among the most prevalent scaffolds in G-protein-coupled receptor (GPCR) therapeutics due to its structural mimicry of endogenous amine transmitters and favorable physicochemical properties [4] [6]. Its conformational rigidity restricts rotational freedom, enhancing target selectivity, while the basic nitrogen facilitates salt-bridge formation with conserved aspartate residues in Class A GPCR orthosteric sites. Approximately 15% of GPCR-targeting clinical candidates incorporate pyrrolidine or its derivatives [6].
1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea’s design leverages several pyrrolidine advantages:
Recent advances highlight pyrrolidine-based MTDLs for central nervous system disorders. For example, dual 5-HT₆R antagonist/cholinesterase inhibitors with polymethylene-linked pyrrolidines demonstrate enhanced efficacy in Alzheimer’s models compared to monofunctional agents [2] [4]. Similarly, histamine H₃R antagonists fused with acetylcholine esterase inhibitors on pyrrolidine cores exhibit pro-cognitive effects via synergistic neurotransmission modulation [4].
Table 3: Clinical-Stage Pyrrolidine-Containing GPCR Ligands
Drug Candidate | Primary Targets | Therapeutic Area | Structural Features |
---|---|---|---|
Latrepirdine | H₁R, 5-HT₆R | Alzheimer’s disease | 3-Pyrrolidine substitution |
SB-699551 | 5-HT₅AR | Anxiety/depression | N1-Arylalkyl, C3-carboxamide |
ABT-652 | CXCR2 | Inflammatory disorders | C3-linked arylurea |
PF-384472 | FAAH/CB₁ | Pain management | Pyrrolidinyl ureas |
The (3S)-stereochemistry of 1-benzyl-3-[(3S)-pyrrolidin-3-yl]urea presents underexplored opportunities for precision GPCR targeting. Stereoisomers frequently exhibit orders-of-magnitude differences in affinity/efficacy due to diastereomeric protein complexes [5] [9] [10]. For instance, (S)-pyrrolidine-3-yl derivatives show 10-100× enhanced affinity for dopamine D₂ and serotonin 5-HT₁A receptors versus (R)-enantiomers in antipsychotic candidates [9]. Key research gaps include:
Computational approaches offer promising solutions:
The synthesis of both 1-benzyl-3-[(3S)-pyrrolidin-3-yl]urea and its (R)-enantiomer (as hydrochloride salt) enables direct pharmacological comparison [5] [7]. Such studies could validate structure-based hypotheses about stereochemical preferences in understudied GPCRs like trace amine-associated receptors (TAARs) or orphan receptors.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3